molecular formula C14H26N4O3S B3155776 1H-Thieno[3,4-d]iMidazole-4-pentanaMide, N-[2-(2-aMinoethoxy)ethyl]hexahydro-2-oxo-, (3aS,4S,6aR)- CAS No. 811442-85-0

1H-Thieno[3,4-d]iMidazole-4-pentanaMide, N-[2-(2-aMinoethoxy)ethyl]hexahydro-2-oxo-, (3aS,4S,6aR)-

Cat. No.: B3155776
CAS No.: 811442-85-0
M. Wt: 330.45 g/mol
InChI Key: MJCKXPHJERSYIX-GVXVVHGQSA-N
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Description

1H-Thieno[3,4-d]iMidazole-4-pentanaMide, N-[2-(2-aMinoethoxy)ethyl]hexahydro-2-oxo-, (3aS,4S,6aR)- is a useful research compound. Its molecular formula is C14H26N4O3S and its molecular weight is 330.45 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-Thieno[3,4-d]iMidazole-4-pentanaMide, N-[2-(2-aMinoethoxy)ethyl]hexahydro-2-oxo-, (3aS,4S,6aR)- is 330.17256188 g/mol and the complexity rating of the compound is 383. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Thieno[3,4-d]iMidazole-4-pentanaMide, N-[2-(2-aMinoethoxy)ethyl]hexahydro-2-oxo-, (3aS,4S,6aR)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Thieno[3,4-d]iMidazole-4-pentanaMide, N-[2-(2-aMinoethoxy)ethyl]hexahydro-2-oxo-, (3aS,4S,6aR)- including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Biotin-PEG1-NH2, also known as BIOTIN-PEG1-AMINE, is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are the antibodies to which it is attached .

Mode of Action

The compound acts as a linker, connecting an antibody to a cytotoxic drug . This allows the antibody to target specific cells (such as cancer cells), and upon binding, the drug is released to kill the targeted cells .

Biochemical Pathways

The exact biochemical pathways affected by Biotin-PEG1-NH2 depend on the specific antibody and drug used in the ADC. The general mechanism involves the antibody binding to a specific antigen on the target cell, followed by internalization of the adc and release of the drug .

Pharmacokinetics

The pharmacokinetics of Biotin-PEG1-NH2, like its biochemical pathways, depend largely on the specific ADC in which it is used. The use of a peg linker can improve the solubility and stability of the adc, potentially enhancing its bioavailability .

Result of Action

The result of Biotin-PEG1-NH2’s action is the targeted delivery of a cytotoxic drug to specific cells. This can result in the selective killing of these cells, while minimizing damage to healthy cells .

Action Environment

The action of Biotin-PEG1-NH2 can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of the ADC and the release of the drug . Additionally, the presence of competing antigens can influence the binding of the antibody to its target .

Biochemical Analysis

Biochemical Properties

Biotin-PEG1-NH2 serves as a versatile linker in biochemical reactions, facilitating the conjugation of biotin to various biomolecules. This compound interacts with enzymes, proteins, and other biomolecules through its biotin and amine groups. The biotin moiety binds with high affinity to avidin or streptavidin, forming a stable complex . This interaction is commonly used in affinity purification, enzyme-linked immunosorbent assays (ELISAs), and other biotin-streptavidin-based applications. The amine group of Biotin-PEG1-NH2 can react with carboxylic acids, NHS esters, and other reactive groups, enabling the conjugation of biotin to target molecules .

Cellular Effects

Biotin-PEG1-NH2 influences various cellular processes by facilitating the targeted delivery of biotinylated molecules. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by enabling the precise localization of biotinylated molecules within cells . For example, biotinylated antibodies conjugated with Biotin-PEG1-NH2 can be used to target specific cell surface receptors, leading to receptor-mediated endocytosis and subsequent intracellular effects . Additionally, Biotin-PEG1-NH2 can be used in cell labeling and tracking studies, allowing researchers to monitor cellular processes in real-time.

Molecular Mechanism

The molecular mechanism of Biotin-PEG1-NH2 involves its ability to form stable complexes with avidin or streptavidin through the biotin moiety . This interaction is highly specific and strong, making it ideal for various biochemical applications. The amine group of Biotin-PEG1-NH2 can form covalent bonds with carboxylic acids, NHS esters, and other reactive groups, enabling the conjugation of biotin to target molecules . This dual functionality allows Biotin-PEG1-NH2 to act as a bridge between biotin and other biomolecules, facilitating targeted delivery and localization.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Biotin-PEG1-NH2 can change over time due to factors such as stability and degradation. Biotin-PEG1-NH2 is generally stable when stored at 4°C and protected from light . Repeated freeze-thaw cycles can lead to degradation and loss of activity. Long-term studies have shown that Biotin-PEG1-NH2 maintains its functionality for up to six months when stored at -80°C . In in vitro and in vivo studies, the temporal effects of Biotin-PEG1-NH2 on cellular function can vary depending on the experimental conditions and the specific application.

Dosage Effects in Animal Models

The effects of Biotin-PEG1-NH2 in animal models can vary with different dosages. At lower dosages, Biotin-PEG1-NH2 is generally well-tolerated and does not exhibit significant toxicity . At higher dosages, adverse effects such as toxicity and immune responses may be observed . It is important to determine the optimal dosage for each specific application to minimize potential side effects and maximize efficacy. Threshold effects and toxicities should be carefully monitored in preclinical studies to ensure the safety and effectiveness of Biotin-PEG1-NH2 in animal models.

Metabolic Pathways

Biotin-PEG1-NH2 is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The biotin moiety acts as a coenzyme in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . The amine group of Biotin-PEG1-NH2 can participate in metabolic reactions involving carboxylic acids and other reactive groups, influencing metabolic flux and metabolite levels . These interactions play a crucial role in the overall metabolic activity of cells and tissues.

Transport and Distribution

Biotin-PEG1-NH2 is transported and distributed within cells and tissues through various mechanisms. The biotin moiety facilitates the uptake and localization of biotinylated molecules by binding to avidin or streptavidin on the cell surface . This interaction enables the targeted delivery of biotinylated molecules to specific cellular compartments. Additionally, the PEG linker in Biotin-PEG1-NH2 enhances its solubility and stability, allowing for efficient transport and distribution within biological systems . The compound’s distribution can be influenced by factors such as the presence of transporters and binding proteins.

Subcellular Localization

The subcellular localization of Biotin-PEG1-NH2 is determined by its targeting signals and post-translational modifications. The biotin moiety directs the compound to specific compartments or organelles within the cell . For example, biotinylated molecules conjugated with Biotin-PEG1-NH2 can be targeted to the nucleus, mitochondria, or other subcellular structures depending on the presence of specific targeting signals . Post-translational modifications such as phosphorylation and glycosylation can also influence the subcellular localization and activity of Biotin-PEG1-NH2 .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2-aminoethoxy)ethyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N4O3S/c15-5-7-21-8-6-16-12(19)4-2-1-3-11-13-10(9-22-11)17-14(20)18-13/h10-11,13H,1-9,15H2,(H,16,19)(H2,17,18,20)/t10-,11-,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCKXPHJERSYIX-GVXVVHGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCN)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCN)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001118101
Record name (3aS,4S,6aR)-N-[2-(2-Aminoethoxy)ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001118101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

811442-85-0
Record name (3aS,4S,6aR)-N-[2-(2-Aminoethoxy)ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=811442-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3aS,4S,6aR)-N-[2-(2-Aminoethoxy)ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001118101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Thieno[3,4-d]iMidazole-4-pentanaMide, N-[2-(2-aMinoethoxy)ethyl]hexahydro-2-oxo-, (3aS,4S,6aR)-
Reactant of Route 2
Reactant of Route 2
1H-Thieno[3,4-d]iMidazole-4-pentanaMide, N-[2-(2-aMinoethoxy)ethyl]hexahydro-2-oxo-, (3aS,4S,6aR)-
Reactant of Route 3
Reactant of Route 3
1H-Thieno[3,4-d]iMidazole-4-pentanaMide, N-[2-(2-aMinoethoxy)ethyl]hexahydro-2-oxo-, (3aS,4S,6aR)-
Reactant of Route 4
1H-Thieno[3,4-d]iMidazole-4-pentanaMide, N-[2-(2-aMinoethoxy)ethyl]hexahydro-2-oxo-, (3aS,4S,6aR)-
Reactant of Route 5
1H-Thieno[3,4-d]iMidazole-4-pentanaMide, N-[2-(2-aMinoethoxy)ethyl]hexahydro-2-oxo-, (3aS,4S,6aR)-
Reactant of Route 6
Reactant of Route 6
1H-Thieno[3,4-d]iMidazole-4-pentanaMide, N-[2-(2-aMinoethoxy)ethyl]hexahydro-2-oxo-, (3aS,4S,6aR)-

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